

2-Iodo-4-nitrobenzoic Acid: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 2-Iodo-4-nitrobenzoic acid

Cat. No.: B1595640

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Introduction

2-Iodo-4-nitrobenzoic acid is a valuable building block in organic synthesis, prized for its versatile reactivity that allows for the construction of complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—on the aromatic ring provides a platform for a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of **2-Iodo-4-nitrobenzoic acid** in several key synthetic transformations.

Application Notes

2-Iodo-4-nitrobenzoic acid serves as a strategic starting material for a range of organic reactions, including:

- **Cross-Coupling Reactions:** The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine, yielding 2-iodo-4-aminobenzoic acid. This transformation is crucial for introducing a key functional group that can be further modified, for instance, through amide bond formation or diazotization reactions.

- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (S_NA). Although less common than reactions at the iodo-position, this reactivity can be exploited under specific conditions.

A significant application of **2-Iodo-4-nitrobenzoic acid** is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, it can be a precursor in the synthesis of the core structure of drugs like Olaparib.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Iodo-4-nitrobenzoic acid** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ INO ₄	[1]
Molecular Weight	293.02 g/mol	[1]
Appearance	Pale yellow solid	[2]
Melting Point	237 °C (sublimes)	[2]
Solubility	Sparingly soluble in water, soluble in polar organic solvents.	[3][4]

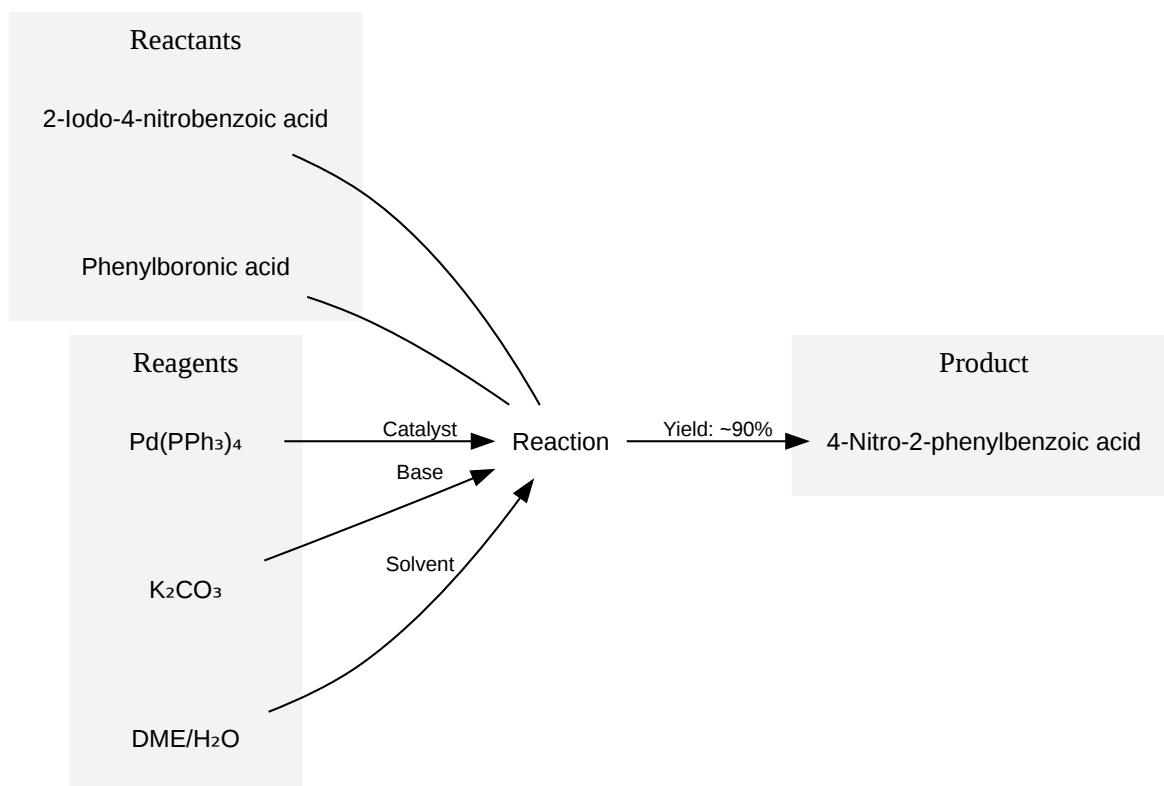
Experimental Protocols

Detailed protocols for key synthetic transformations involving **2-Iodo-4-nitrobenzoic acid** are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction between **2-Iodo-4-nitrobenzoic acid** and phenylboronic acid to synthesize 4-nitro-2-phenylbenzoic acid.

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling of **2-Iodo-4-nitrobenzoic acid**.

Materials:

- **2-Iodo-4-nitrobenzoic acid** (1.0 mmol, 293 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
- Potassium carbonate (2.0 mmol, 276 mg)

- 1,2-Dimethoxyethane (DME) (8 mL)
- Water (2 mL)
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, combine **2-Iodo-4-nitrobenzoic acid**, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
- Add the DME and water.
- Heat the mixture to reflux (approximately 85 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL) to remove non-acidic impurities.
- Acidify the aqueous layer to pH 1-2 with 1 M HCl.
- Extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

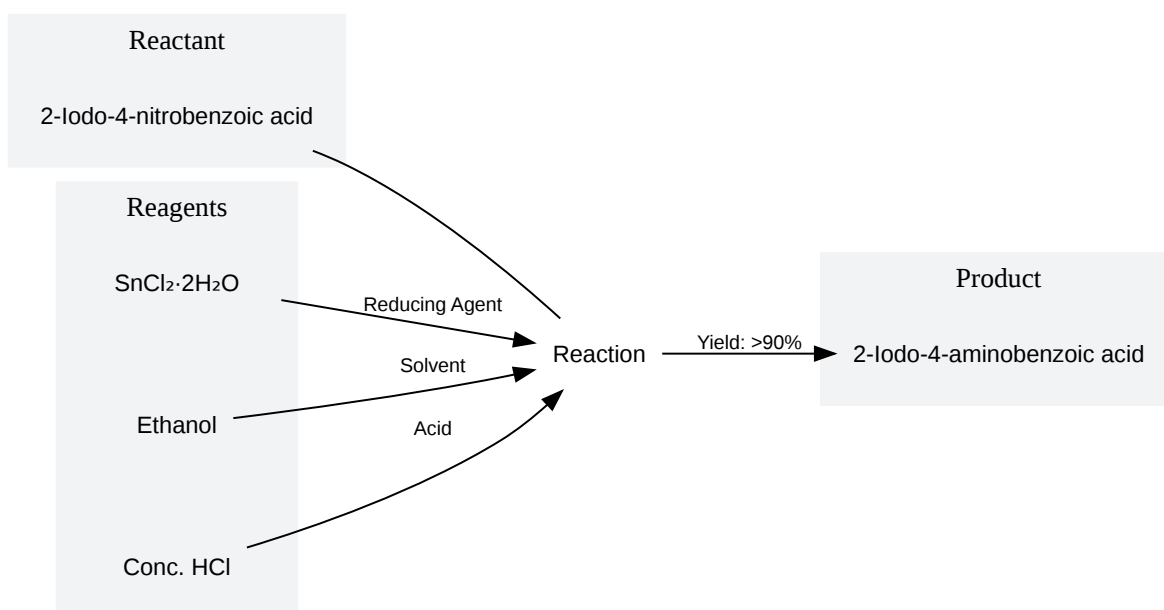
Quantitative Data:

Product	Yield	Melting Point	¹ H NMR (DMSO-d ₆) δ (ppm)	¹³ C NMR (DMSO-d ₆) δ (ppm)
4-Nitro-2-phenylbenzoic acid	~90%	218-220 °C	8.35 (d, 1H), 8.20 (dd, 1H), 7.85 (d, 1H), 7.50-7.65 (m, 5H)	167.9, 150.2, 145.8, 138.5, 131.9, 130.1, 129.5, 129.0, 124.8, 122.3

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of **2-Iodo-4-nitrobenzoic acid** to 2-iodo-4-aminobenzoic acid using tin(II) chloride.

Reaction Scheme:



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Caption: Reduction of **2-Iodo-4-nitrobenzoic acid**.

Materials:

- **2-Iodo-4-nitrobenzoic acid** (1.0 mmol, 293 mg)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 mmol, 892 mg)
- Ethanol (10 mL)
- Concentrated hydrochloric acid (2 mL)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Suspend **2-Iodo-4-nitrobenzoic acid** in ethanol in a round-bottom flask.
- Add the tin(II) chloride dihydrate and concentrated hydrochloric acid.
- Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the product.

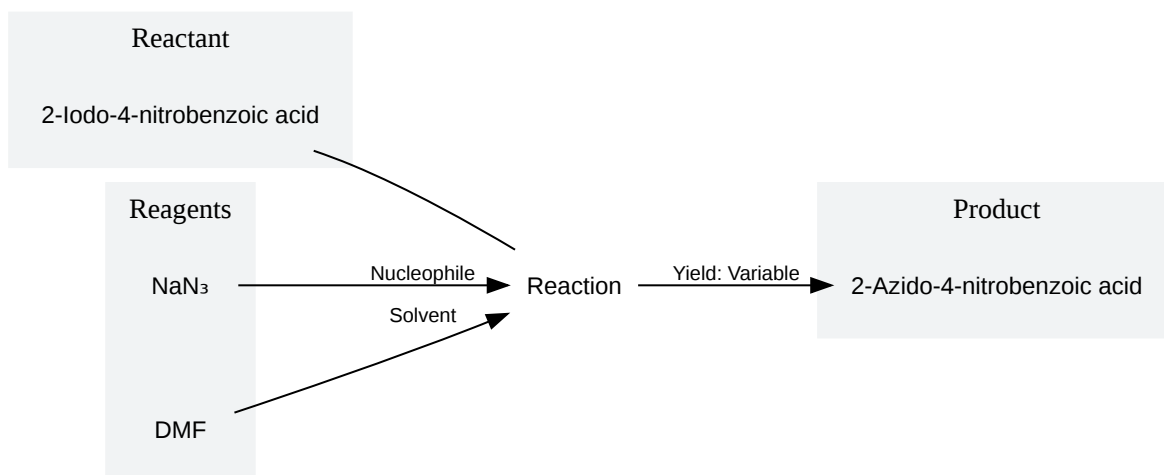
Quantitative Data:

Product	Yield	Melting Point	¹ H NMR (DMSO-d ₆) δ (ppm)	¹³ C NMR (DMSO-d ₆) δ (ppm)
2-Iodo-4-aminobenzoic acid	>90%	205-207 °C	7.55 (d, 1H), 6.90 (d, 1H), 6.65 (dd, 1H), 5.90 (s, 2H, -NH ₂)	168.5, 151.0, 133.2, 121.8, 115.4, 113.9, 93.1

Protocol 3: Nucleophilic Aromatic Substitution with Sodium Azide

This protocol outlines the substitution of the iodine atom with an azide group, a reaction that can be challenging but is feasible under appropriate conditions.

Reaction Scheme:



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Caption: Nucleophilic substitution on **2-Iodo-4-nitrobenzoic acid**.

Materials:

- **2-Iodo-4-nitrobenzoic acid** (1.0 mmol, 293 mg)
- Sodium azide (NaN_3) (1.5 mmol, 97.5 mg)
- Dimethylformamide (DMF) (5 mL)
- Water
- 1 M Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

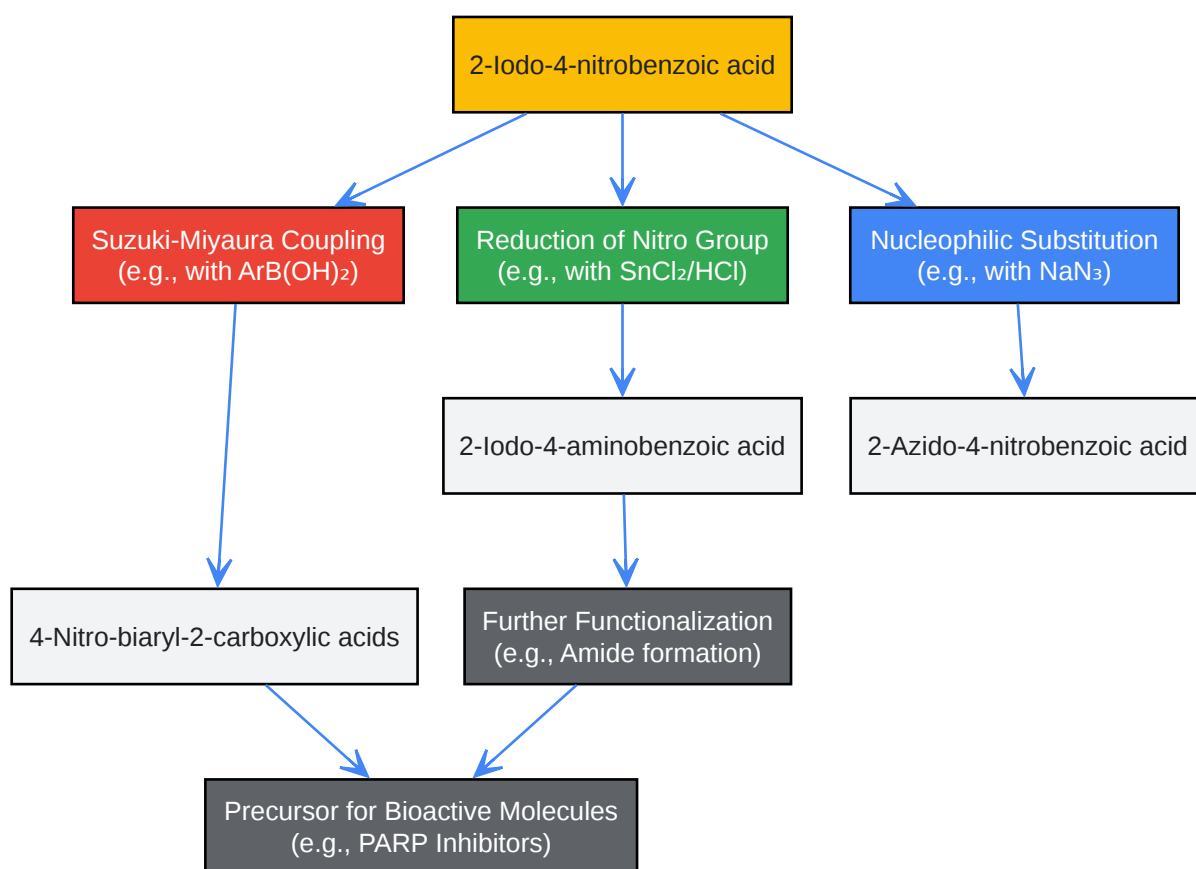
- Dissolve **2-Iodo-4-nitrobenzoic acid** in DMF in a round-bottom flask.
- Add sodium azide to the solution.
- Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
- Monitor the reaction by TLC.
- After cooling, pour the reaction mixture into water and acidify with 1 M HCl.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the product by column chromatography.

Quantitative Data:

Product	Yield	Melting Point	¹ H NMR (DMSO-d ₆) δ (ppm)	¹³ C NMR (DMSO-d ₆) δ (ppm)
2-Azido-4-nitrobenzoic acid	Variable	175-178 °C	8.15 (d, 1H), 8.00 (dd, 1H), 7.60 (d, 1H)	166.2, 149.8, 142.5, 131.0, 125.3, 120.1, 118.9

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical progression from **2-Iodo-4-nitrobenzoic acid** to various functionalized derivatives.



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Caption: Synthetic pathways from **2-Iodo-4-nitrobenzoic acid**.

Conclusion

2-Iodo-4-nitrobenzoic acid is a highly adaptable intermediate in organic synthesis. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in the creation of novel and complex molecules. The ability to selectively perform cross-coupling, reduction, and nucleophilic substitution reactions makes it a powerful tool in the synthetic chemist's arsenal.

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